molecular formula C13H18O4 B2516387 Diethyl 2-allyl-2-(prop-2-ynyl)malonate CAS No. 101268-55-7

Diethyl 2-allyl-2-(prop-2-ynyl)malonate

Cat. No.: B2516387
CAS No.: 101268-55-7
M. Wt: 238.283
InChI Key: WTLVSRZNPGZLSM-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-2-(prop-2-ynyl)malonate is an organic compound with the molecular formula C13H18O4. It is a malonate ester derivative, characterized by the presence of both allyl and prop-2-ynyl groups attached to the malonate core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-allyl-2-(prop-2-ynyl)malonate can be synthesized through a multi-step process involving the alkylation of diethyl malonate. One common method involves the reaction of diethyl malonate with sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) to form the enolate ion. This enolate ion is then alkylated with allyl bromide and prop-2-ynyl bromide sequentially to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like silica gel chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-allyl-2-(prop-2-ynyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Diethyl 2-allyl-2-(prop-2-ynyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of diethyl 2-allyl-2-(prop-2-ynyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate ion, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-allyl-2-(prop-2-ynyl)malonate is unique due to the presence of both allyl and prop-2-ynyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

diethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1,6H,2,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVSRZNPGZLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC#C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (60%, 0.480 g) was added to a cold (0° C.) solution of diethyl 2-allylmalonate (2.002 g) in DMF (10 mL) and the mixture was allowed to warm to rt over 30 min. Then a solution of 3-bromoprop-1-yne (1.487 g) in DMF (3 mL) was added dropwise at 0° C. and the mixture was allowed to warm to rt and stirred at rt overnight. The reaction mixture was diluted with ether and then quenched with sat. NH4Cl, washed with water, brine and dried (Na2SO4). The crude product was purified by silica gel FCC (1:1 DCM-hexane) to afford diethyl 2-allyl-2-(prop-2-ynyl)malonate as a clear oil.
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2.002 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.487 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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